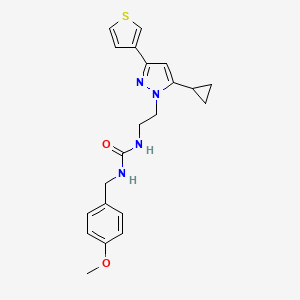

1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-27-18-6-2-15(3-7-18)13-23-21(26)22-9-10-25-20(16-4-5-16)12-19(24-25)17-8-11-28-14-17/h2-3,6-8,11-12,14,16H,4-5,9-10,13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNYDLRYLUYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can be accomplished through a series of reactions involving the cyclopropyl, thiophene, pyrazole, and urea moieties. A common synthetic route involves the following steps:

Synthesis of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole: This can be achieved by the reaction of cyclopropyl hydrazine with a suitable thiophene-containing aldehyde or ketone.

Formation of the ethyl linker: The pyrazole intermediate can be further reacted with an alkyl halide or tosylate to introduce the ethyl group.

Coupling with 4-methoxybenzyl isocyanate: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to yield the desired urea compound.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimization of reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions. Flow chemistry techniques and continuous production methods could also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can occur at the thiophene or the urea moiety, leading to the formation of sulfoxides or oxides.

Reduction: : Reduction of the urea group can yield the corresponding amine derivatives.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings, resulting in modified derivatives.

Common Reagents and Conditions:

Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substituting Agents: : Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed:

Oxidation Products: : Thiophene sulfoxides, urea oxides

Reduction Products: : Corresponding amines

Substitution Products: : Modified thiophene or benzyl derivatives

Scientific Research Applications

1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. It also serves as a model compound for studying the reactivity of urea and pyrazole derivatives.

Medicine: : Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: : It can be utilized in the development of new materials and as a catalyst or intermediate in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and triggering downstream effects. The presence of the thiophene, pyrazole, and urea moieties allows for a range of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea ()

- Molecular Formula : C₁₇H₁₇ClN₄OS

- Molecular Weight : 360.9 g/mol

- Key Differences :

- Substitution on pyrazole: Lacks the cyclopropyl group and features a thiophen-2-yl instead of thiophen-3-yl.

- Benzyl group: 4-Chloro (electron-withdrawing) vs. 4-Methoxy (electron-donating) in the target compound.

- Implications : The chloro substituent may reduce solubility in polar solvents compared to the methoxy group, while the thiophen-2-yl orientation could alter binding interactions in biological systems .

1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea ()

- Molecular Formula : C₁₄H₁₅N₅OS₂

- Molecular Weight : 333.4 g/mol

- Key Differences :

- Heterocyclic core: Thiazole ring replaces the pyrazole-ethyl chain.

- Substituents: Thiophen-2-ylmethyl instead of 4-methoxybenzyl.

Substituent Effects

- Cyclopropyl Group: Present in the target compound and in compound 191 from , which features a trifluoromethyl group on pyrazole.

- Thiophen-3-yl vs. Thiophen-2-yl : The positional isomerism (3- vs. 2-thiophene) may influence π-stacking interactions in protein binding pockets .

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Substituents | Benzyl/Other Group | Heterocycles Present |

|---|---|---|---|---|---|

| 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea | C₂₁H₂₆N₄O₂S | 398.5 | 5-cyclopropyl, 3-(thiophen-3-yl) | 4-Methoxybenzyl | Pyrazole, Thiophene |

| 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea | C₁₇H₁₇ClN₄OS | 360.9 | Thiophen-2-yl | 4-Chlorobenzyl | Pyrazole, Thiophene |

| 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | C₁₄H₁₅N₅OS₂ | 333.4 | None | Thiophen-2-ylmethyl | Pyrazole, Thiazole, Thiophene |

Research Findings

- Steric Considerations : The cyclopropyl group on pyrazole may confer metabolic stability, as seen in ’s compound, which utilizes cyclopropyl substituents in a patented synthesis .

- Heterocycle Impact : Thiazole-containing analogues () exhibit lower molecular weights and distinct electronic profiles, suggesting divergent biological target affinities compared to the target compound .

Biological Activity

The compound 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a pyrazole derivative that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The structure consists of a pyrazole ring substituted with a cyclopropyl group and a thiophene ring, along with a methoxybenzyl urea moiety.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. The specific compound under consideration has demonstrated potential in several areas:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The mechanisms often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is likely attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can be attributed to its ability to bind and inhibit specific enzymes or receptors involved in disease processes:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor growth and inflammation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.

Case Studies

Several research articles have documented the effects of similar compounds on various cancer cell lines:

- Study on Pyrazole Derivatives : A study reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.16 µM to 22.54 µM against different cancer cell lines, indicating strong anticancer potential compared to standard treatments like doxorubicin .

- Inflammation Model : In an animal model of inflammation, derivatives demonstrated a reduction in edema and inflammatory markers when administered, suggesting therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.